molecular formula C23H31N3O2 B251491 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Cat. No. B251491
M. Wt: 381.5 g/mol
InChI Key: NKSOFMGQVQTAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus Kinase (JAK) family of enzymes, which play a crucial role in the regulation of immune response and inflammation. In recent years, there has been significant interest in the development of TYK2 inhibitors as a potential treatment for autoimmune diseases and other inflammatory conditions.

Mechanism of Action

2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a selective inhibitor of the TYK2 enzyme, which plays a crucial role in the signaling pathways that regulate immune response and inflammation. By inhibiting TYK2, 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is able to reduce the production of pro-inflammatory cytokines and other immune system mediators, thereby reducing inflammation and potentially improving disease outcomes.
Biochemical and physiological effects:
Studies have shown that 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is able to effectively inhibit TYK2 activity in vitro and in vivo, leading to a reduction in pro-inflammatory cytokine production and other immune system mediators. In preclinical models, 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has been shown to be effective in reducing inflammation and improving disease outcomes in a variety of autoimmune disease models.

Advantages and Limitations for Lab Experiments

One of the key advantages of 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is its selectivity for the TYK2 enzyme, which reduces the potential for off-target effects and toxicity. However, like all experimental compounds, 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has some limitations. For example, its efficacy and safety in humans have not yet been fully established, and further studies will be needed to determine its optimal dosing and administration regimens.

Future Directions

There are numerous potential future directions for research on 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide. Some of the key areas of interest include:
1. Further preclinical studies to investigate the efficacy and safety of 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in a variety of autoimmune disease models.
2. Clinical trials to evaluate the safety and efficacy of 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in humans, with a particular focus on its potential as a treatment for autoimmune diseases.
3. Studies to investigate the potential of 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in combination with other therapies, such as biologics or other small molecule inhibitors.
4. Investigations into the potential of TYK2 inhibitors in other disease areas, such as cancer or infectious diseases.
In conclusion, 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a promising small molecule inhibitor with the potential to be an effective treatment for autoimmune diseases and other inflammatory conditions. While further research is needed to fully establish its safety and efficacy, the compound represents an exciting new avenue for the development of novel therapeutics in this area.

Synthesis Methods

The synthesis of 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves a multi-step process that begins with the preparation of the key intermediate, 4-(butan-2-yl)phenol. This intermediate is then coupled with 4-(4-methylpiperazin-1-yl)aniline in the presence of a coupling agent to yield the desired product, 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide. The final compound is then purified using standard chromatographic techniques.

Scientific Research Applications

2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has been the subject of extensive scientific research, with numerous studies investigating its potential therapeutic applications. In particular, there has been significant interest in its potential as a treatment for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

properties

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C23H31N3O2/c1-4-18(2)19-5-11-22(12-6-19)28-17-23(27)24-20-7-9-21(10-8-20)26-15-13-25(3)14-16-26/h5-12,18H,4,13-17H2,1-3H3,(H,24,27)

InChI Key

NKSOFMGQVQTAIG-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C

Origin of Product

United States

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